molecular formula C13H16N2O3S B14499682 [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione CAS No. 64568-29-2

[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione

Cat. No.: B14499682
CAS No.: 64568-29-2
M. Wt: 280.34 g/mol
InChI Key: OTWDABUDFHHNRI-UWVGGRQHSA-N
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Description

[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione is a chemical compound with the molecular formula C13H16N2O3S It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a nitrophenyl group attached to a methanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .

Comparison with Similar Compounds

[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione can be compared with other similar compounds, such as:

    [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione: This compound is formed by the reduction of the nitro group to an amino group and may exhibit different biological activities.

    [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-methylsulfanylphenyl)methanethione: This compound has a methylsulfanyl group instead of a nitro group and may have different chemical reactivity and applications.

    [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-chlorophenyl)methanethione: The presence of a chloro group can influence the compound’s properties and its interactions with other molecules.

Properties

CAS No.

64568-29-2

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione

InChI

InChI=1S/C13H16N2O3S/c1-9-7-14(8-10(2)18-9)13(19)11-3-5-12(6-4-11)15(16)17/h3-6,9-10H,7-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

OTWDABUDFHHNRI-UWVGGRQHSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H](O1)C)C(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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